molecular formula C7H3BrF3N3 B13011866 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B13011866
M. Wt: 266.02 g/mol
InChI Key: RTGNCNIUQPMHTL-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base or a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where the bromine atom or the trifluoromethyl group is replaced by other functional groups. Common reagents include organolithium compounds or Grignard reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Organolithium compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while reduction could produce imidazo[1,2-a]pyrazine derivatives with reduced functional groups.

Scientific Research Applications

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
  • 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]thiazine

Uniqueness

Compared to these similar compounds, 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine offers unique structural features that can influence its reactivity and biological activity. The presence of the pyrazine ring can enhance its electronic properties and provide additional sites for functionalization, making it a versatile scaffold in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H3BrF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H

InChI Key

RTGNCNIUQPMHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=N1)Br)C(F)(F)F

Origin of Product

United States

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